2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-7-6(4-8-3-1)5-9-10-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUMEPRKJIXLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations of Pyrazolo 4,3 C Azepine Derivatives
Analysis of Substituent Effects on Molecular Interactions
The introduction of different substituents onto the pyrazolo[4,3-c]azepine core can significantly influence the compound's molecular interactions with its biological target. These interactions are primarily governed by the steric, electronic, and lipophilic properties of the substituents.
In related pyrazolo-fused systems, such as pyrazolo[4,3-c]quinolines, the nature of substituents has been shown to be critical for binding affinity to receptors like the benzodiazepine (B76468) receptor (BZR). researchgate.netnih.gov For instance, studies on 2-arylpyrazolo[4,3-c]quinolin-3-ones demonstrated that the electronic, lipophilic, and steric effects of substituents on the aryl ring directly impact binding. researchgate.net Similarly, for pyrazolo[4,3-c]azepines, substituents on any available position—the pyrazole (B372694) ring, the azepine ring, or an aryl moiety attached to the core—can modulate interactions.
The pyrazole portion of the scaffold offers key sites for hydrogen bonding. The pyrazole N-H can act as a hydrogen bond donor, a feature commonly exploited in kinase inhibitors where it mimics the hinge-binding motif of ATP. nih.gov Substitution at this nitrogen can abolish this interaction but may introduce other favorable steric or hydrophobic interactions.
Aromatic stacking is another crucial interaction influenced by substituents. The electronic nature of substituents on an aromatic ring attached to the pyrazoloazepine core can alter the quadrupole moment of the ring, affecting its ability to engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. nih.gov Electron-withdrawing groups generally enhance π-stacking interactions with electron-rich aromatic residues, while electron-donating groups favor interactions with electron-deficient residues.
| Position of Substitution | Type of Substituent | Effect on Molecular Interaction | Example from Analogous Systems |
| Pyrazole N1-H | Unsubstituted | Acts as a hydrogen bond donor. nih.gov | Essential for hinge-binding in many kinase inhibitors. nih.gov |
| Pyrazole N1-Aryl | Substituted Phenyl | Modulates π-stacking and hydrophobic interactions. nih.gov | 3,5-diphenylpyrazole activity against meprin α is high. nih.gov |
| Azepine Ring | Alkyl/Aryl Groups | Influences conformation and steric fit. cdnsciencepub.com | Through-space interactions observed in pyrazoloazepinones. cdnsciencepub.com |
| Fused Aryl Ring (if present) | Halogens | Can form halogen bonds and alter electronic properties. nih.gov | 6,8-difluoro substitution on pyrazolo[4,3-c]quinolines confers anticonvulsant activity. nih.gov |
Positional and Electronic Influence of Functional Groups on Biological Activity
The position and electronic properties (electron-donating vs. electron-withdrawing) of functional groups are critical determinants of the biological activity of pyrazolo[4,3-c]azepine derivatives.
In many heterocyclic drug candidates, the precise placement of a functional group dictates its ability to interact with key residues in the target protein. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the activity against carbonic anhydrase isoforms was highly dependent on the linker between the pyrazolopyridine core and a benzenesulfonamide (B165840) moiety. mdpi.com A direct connection resulted in lower activity compared to derivatives with an N-methylpropionamide linker, highlighting the importance of substituent position and orientation for optimal interaction within the enzyme's active site. mdpi.com
The electronic nature of substituents often has a profound effect. In a review of various pyrazole derivatives, compounds with electron-donating groups (e.g., -OH, -CH3, -OCH3) showed significant antifungal and antibacterial activity, while those with electron-withdrawing groups (e.g., -F, -Cl) demonstrated enhanced antibacterial potency. mdpi.com This suggests that modulating the electronic density of the heterocyclic system can tune its biological profile. For pyrazolo[4,3-c]azepines, this principle can be applied to optimize activity. For instance, in pyrazolo[4,3-c]quinoline derivatives targeting the benzodiazepine receptor, the introduction of electron-withdrawing fluorine atoms at the 6 and 8 positions resulted in compounds with notable anticonvulsant activity, whereas dichlorination at other positions did not yield the same effect. nih.gov
The influence of substituent position is also evident in anticancer applications. Studies on pyrazolo[4,3-e] researchgate.netmdpi.comresearchgate.nettriazine derivatives showed that introducing a chloromethyl substituent led to the most active compound against lung cancer cells, while a simple methyl group at the same position was least active. mdpi.com This indicates that not just the position, but the combination of position and chemical reactivity (an alkylating chloromethyl group vs. an inert methyl group) is key.
| Compound Series | Functional Group & Position | Electronic Nature | Influence on Biological Activity | Citation |
| Pyrazolo[4,3-c]pyridine Sulfonamides | N-methylpropionamide linker | Linker | Favorable for hCA I inhibitory activity. | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Direct connection to sulfonamide | Linker | Decreased activity against E. coli β-CA. | mdpi.com |
| Pyrazole-clubbed Pyridines | -OH, -CH3 | Electron-donating | Significant antifungal/antibacterial activity. | mdpi.com |
| Pyrazole-clubbed Pyridines | -F, 2,4-dichloro | Electron-withdrawing | Augmented antibacterial potency. | mdpi.com |
| 2-Arylpyrazolo[4,3-c]quinolin-3-ones | 6,8-difluoro | Electron-withdrawing | Conferred anticonvulsant activity. | nih.gov |
| Pyrazolo[4,3-e] researchgate.netmdpi.comresearchgate.nettriazolo[4,3-b] researchgate.netmdpi.comresearchgate.nettriazines | Chloromethyl substituent | Electron-withdrawing/Reactive | Most active against A549 lung cancer cells. | mdpi.com |
Conformation-Activity Relationships in Pyrazoloazepine Systems
The seven-membered azepine ring in the pyrazolo[4,3-c]azepine system is not planar and can adopt several low-energy conformations, such as boat, chair, and twist-boat forms. The specific conformation adopted by the molecule upon binding to its target can be a critical factor for its biological activity. This relationship between the three-dimensional shape and activity is a key aspect of SAR.
The conformational flexibility of the azepine ring allows derivatives to adapt to the topology of a binding site, but it can also come at an entropic cost upon binding. A large-scale study of drug-like molecules found that ligands often bind in conformations that are higher in energy than their global minimum energy conformation in solution. nih.gov Therefore, understanding the accessible conformations and the energy barriers between them is essential.
Research on related seven-membered heterocycles provides insight into the conformational behavior of pyrazoloazepines. For instance, a study on 1,4′-pyrazolo[3,4-e] researchgate.netmdpi.comthiazepin-7′(6H)ones, which also feature a seven-membered ring fused to a pyrazole, revealed the existence of stable, enantiomorphic boat-type conformers. researchgate.net N-alkylation of the thiazepine nitrogen led to conformational chirality, which was observable by NMR. researchgate.net This indicates that substitution on the azepine ring of a pyrazolo[4,3-c]azepine could similarly lock the ring into a specific conformation, which may be more or less favorable for binding.
NMR spectroscopy is a powerful tool for studying these conformational preferences. In the investigation of 4-methyl-6H-pyrazolo(3,4-b)azepin-7-ones, NMR was used to establish not only structural assignments but also to infer through-space interactions between substituents, which are dependent on the ring's conformation. cdnsciencepub.com Similarly, computational methods like Density Functional Theory (DFT) can be used to calculate the energy of different conformers and the barriers for their interconversion, providing a deeper understanding of the molecule's dynamic behavior. mdpi.commdpi.com
Rational Design Principles for Modulating Ligand-Target Specificity
Rational design principles are employed to systematically modify the pyrazolo[4,3-c]azepine scaffold to improve its affinity and selectivity for a specific biological target. These strategies leverage an understanding of SAR, structural biology, and computational chemistry.
Scaffold Hopping and Bioisosteric Replacement: One common strategy is scaffold hopping, where the core of a known active molecule is replaced with a structurally different but functionally similar scaffold. The pyrazolo[4,3-c]azepine core itself can be considered a bioisostere of other fused heterocyclic systems like purines or pyrazolopyrimidines, which are prevalent in kinase inhibitors. nih.govnih.gov For example, pyrazolo[3,4-b]pyridine was used as a scaffold for TRK inhibitors, with the pyrazole part forming key hydrogen bonds and the pyridine (B92270) part engaging in π-π stacking. nih.gov A similar approach can be applied to the pyrazolo[4,3-c]azepine core to target new biological space.
Fragment-Based Drug Discovery (FBDD): The pyrazolo[4,3-c]azepine scaffold is well-suited for FBDD. In this approach, small fragments are first identified that bind to the target, and then these fragments are elaborated or "grown" into more potent molecules. A modular synthesis that allows for the selective functionalization of different positions on the scaffold is crucial for this approach. rsc.orgrsc.org For the pyrazolo[4,3-c]azepine system, having synthetic routes that allow independent modification at the pyrazole and azepine rings would enable the exploration of multiple growth vectors to optimize interactions with a target protein. rsc.org
Structure-Based and Computer-Aided Drug Design (CADD): When the three-dimensional structure of the target protein is known, CADD can be a powerful tool. Molecular docking can predict how different pyrazolo[4,3-c]azepine derivatives might bind to the target's active site, helping to prioritize which compounds to synthesize. nih.govmdpi.com Docking studies on pyrazolo[4,3-c]pyridine sulfonamides, for example, helped to rationalize their selectivity profile by showing how the conformation and interactions of the compounds were affected by the specific amino acid residues in the active sites of different carbonic anhydrase isoforms. mdpi.com Molecular dynamics simulations can further refine these models by showing how the ligand and protein move and adapt to each other over time. nih.gov
Functionalization for Multi-Target Ligands: The strategic functionalization of the pyrazolo[4,3-c]azepine scaffold can also be used to design multi-target ligands. By incorporating pharmacophores for different targets onto a single molecular framework, it is possible to create compounds that modulate multiple pathways simultaneously, which can be advantageous for treating complex diseases like cancer. researchgate.net
By integrating these design principles, medicinal chemists can systematically optimize pyrazolo[4,3-c]azepine derivatives, transforming initial hits into highly potent and selective lead compounds for therapeutic development.
Mechanistic Elucidation of Pyrazolo 4,3 C Azepine Biological Activities in Vitro and Molecular Level Focus
Interaction with Enzyme Systems (e.g., Kinase Inhibition, Phosphodiesterase Inhibition)
Derivatives of pyrazolo-fused systems have shown significant interactions with various enzyme systems, most notably as inhibitors of kinases and phosphodiesterases (PDEs).
Kinase Inhibition: The pyrazolo-heterocycle core is recognized as a "privileged scaffold" in the development of kinase inhibitors due to its ability to act as a bioisostere of adenine (B156593) and bind to the ATP pocket of kinases. ekb.eg Various derivatives have been developed targeting different kinases:
Receptor Interacting Protein 1 (RIP1) Kinase: A series of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been identified as potent and brain-penetrating RIP1 kinase inhibitors. mdpi.com Optimization of this scaffold led to compounds that significantly suppressed necroptotic cell death in both mouse and human cells. mdpi.com
FLT3 Kinase: 3H-pyrazolo[4,3-f]quinoline derivatives have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), including its mutant forms, with nanomolar IC₅₀ values. nih.gov These compounds are considered potential leads for treating acute myeloid leukemia (AML). nih.gov
c-Met/VEGFR-2 Kinase: Novel nih.goveurekaselect.comnih.govtriazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2 kinases, demonstrating significant antiproliferative activities against various cancer cell lines. frontiersin.org
Cyclin-Dependent Kinase 2 (CDK2): A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and found to be selective inhibitors of CDK2 activity. nih.gov
Phosphodiesterase (PDE) Inhibition: The pyrazole (B372694) scaffold is also central to the development of PDE inhibitors.
PDE3 and PDE4: Starting from the nonselective PDE inhibitor ibudilast, which contains a pyrazolo[1,5-a]pyridine (B1195680) core, researchers have developed derivatives with selective inhibitory activity against PDE3 and PDE4. ekb.egrjsocmed.com Structure-activity relationship (SAR) studies revealed that specific substitutions on the pyridazinone and pyrazolopyridine rings could modulate the selectivity and potency for PDE3 versus PDE4 inhibition. ekb.egrjsocmed.com
PDE9: A selective and brain-penetrant PDE9 inhibitor, PF-04447943, which features a pyrazolo[3,4-d]pyrimidin-4-one core, has been shown to enhance synaptic plasticity and cognitive function in rodent models. ebi.ac.uk
| Enzyme Target | Pyrazolo Scaffold Example | Key Findings | Reference(s) |
| RIP1 Kinase | 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine | Potent, brain-penetrating inhibitors; suppressed necroptotic cell death. | mdpi.com |
| FLT3 Kinase | 3H-Pyrazolo[4,3-f]quinoline | Nanomolar IC₅₀ values against FLT3 and its mutants. | nih.gov |
| c-Met/VEGFR-2 | nih.goveurekaselect.comnih.govTriazolo[4,3-a]pyrazine | Dual inhibitors with excellent antiproliferative activity. | frontiersin.org |
| PDE3/PDE4 | Pyrazolo[1,5-a]pyridine | SAR established for potent and selective inhibition. | ekb.eg, rjsocmed.com |
| PDE9 | Pyrazolo[3,4-d]pyrimidin-4-one | Enhanced synaptic plasticity and cognitive function. | ebi.ac.uk |
Receptor Binding Profiling (e.g., Neurotransmitter Receptors, Benzodiazepine (B76468) Receptors)
The ability of pyrazolo-fused compounds to interact with neurotransmitter receptors, particularly the benzodiazepine binding site on the GABA-A receptor, is well-documented.
Benzodiazepine Receptor Binding: Several series of pyrazolo[4,3-c]quinolin-3-one derivatives have been synthesized and evaluated for their ability to displace [3H]flunitrazepam from benzodiazepine receptors in rat brain membranes. nih.govnih.gov
These studies found that 2-arylpyrazolo[4,3-c]quinolin-3-ones exhibited high affinity for the central benzodiazepine receptors, with some compounds showing affinity comparable to or higher than diazepam. nih.gov
Further research on pyrazolo[1,5-a]quinazolines confirmed their action at the benzodiazepine binding site of the GABA-A receptor. researchgate.net Molecular modeling and electrophysiological assays demonstrated that these compounds could act as antagonists at this site. researchgate.net
Similarly, isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were also shown to displace [3H]flunitrazepam, indicating their interaction with the benzodiazepine binding site. nih.gov
| Receptor Target | Pyrazolo Scaffold Example | Key Findings | Reference(s) |
| GABA-A Benzodiazepine Site | Pyrazolo[4,3-c]quinolin-3-one | High affinity, comparable to or greater than diazepam. | nih.gov, nih.gov |
| GABA-A Benzodiazepine Site | Pyrazolo[1,5-a]quinazoline | Act as antagonists at the benzodiazepine binding site. | researchgate.net |
| GABA-A Benzodiazepine Site | Isochromeno[4,3-c]pyrazol-5(1H)-one | Displaced specific [3H]flunitrazepam binding. | nih.gov |
Molecular Mechanism of Cellular Modulation (e.g., DNA Binding, Anti-inflammatory Pathways)
The biological effects of pyrazolo compounds often stem from their ability to modulate key cellular pathways, including those involved in inflammation and cell proliferation.
Anti-inflammatory Pathways: Derivatives of pyrazolo[4,3-c]quinolines have been identified as potential anti-inflammatory agents. nih.gov
Their mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov
At the molecular level, this anti-inflammatory effect was found to be mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression. nih.gov
Other pyrazole and pyrazoline derivatives have also shown anti-inflammatory properties through the inhibition of lipoxygenase. nih.gov
Cellular Proliferation and Apoptosis: The anticancer activity of pyrazolo derivatives is often linked to the modulation of cell cycle and induction of apoptosis.
A study on 2H-pyrazolo[4,3-c]pyridine derivatives showed that the most potent compound induced cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activated caspase 9, an initiator enzyme in the apoptotic cascade. nih.gov
Derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goveurekaselect.comnih.govtriazine were shown to induce cell cycle arrest and exhibit pro-apoptotic properties, observed through changes in mitochondrial membrane potential and phosphatidylserine (B164497) externalization. researchgate.net
Some pyrazolo[3,4-d]pyrimidine derivatives have been found to act as DNA intercalators and topoisomerase II inhibitors, leading to cytotoxic effects. ekb.eg
| Cellular Mechanism | Pyrazolo Scaffold Example | Key Molecular Actions | Reference(s) |
| Anti-inflammation | Pyrazolo[4,3-c]quinoline | Inhibition of iNOS and COX-2 protein expression; reduced NO production. | nih.gov |
| Apoptosis Induction | 2H-Pyrazolo[4,3-c]pyridine | PARP-1 cleavage; activation of caspase 9. | nih.gov |
| Cell Cycle Arrest | Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.goveurekaselect.comnih.govtriazine | Arrest at G0/G1 or S phase; induction of apoptosis. | researchgate.net |
| DNA Interference | Pyrazolo[3,4-d]pyrimidine | DNA intercalation and inhibition of topoisomerase II. | ekb.eg |
Structure-Mechanism Correlations at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to the pyrazolo core influence biological activity and mechanism.
For pyrazolo[4,3-c]quinolines binding to the benzodiazepine receptor, the substituents on the two aromatic rings were found to be critical for affinity. nih.gov
In the development of pyrazolopyridine-based PDE4 inhibitors, the introduction of a hydrophobic substituent at the pyridazinone N(2) center and a methoxy (B1213986) group at the C-7' position of the pyrazolopyridine ring strongly promoted PDE4 inhibition. ekb.egrjsocmed.com
For pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors, it was generally found that compounds unsubstituted at the N-1 position of the pyrazole ring possessed higher potency. nih.gov
In a series of 2H-pyrazolo[4,3-c]pyridines with antiproliferative activity, increasing the bulkiness of the substituent at the 4-position was found to gradually reduce or abolish the activity. nih.gov
These examples demonstrate that specific substitutions around the core pyrazolo-fused ring system are key determinants of the molecular mechanism, dictating the compound's interaction with specific enzymes, receptors, and cellular pathways.
Computational and Theoretical Chemistry Studies of Pyrazolo 4,3 C Azepine
Molecular Dynamics Simulations to Investigate Ligand-Target Recognition
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing detailed information on the dynamic behavior of ligand-target complexes and the stability of their interactions.
No published studies employing molecular dynamics simulations specifically for 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine were identified. Consequently, there is no available data on the dynamic recognition process between this compound and any potential biological targets, nor on the stability of any such hypothetical complexes.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are employed to determine the electronic structure, molecular geometry, and reactivity of molecules. These methods can provide insights into properties such as molecular orbital energies, charge distribution, and the mechanisms of chemical reactions.
The scientific literature lacks specific quantum chemical calculation studies for This compound . Therefore, detailed theoretical data on its electronic properties and reactivity profile are not available.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized analogues.
No QSAR studies that include This compound as part of the training or test set have been found in the reviewed literature. While QSAR studies have been performed on other pyrazole-fused systems, the specific structural contributions of the this compound scaffold to any biological activity have not been computationally modeled. researchgate.net
Virtual Screening Approaches for Novel Pyrazoloazepine Analogues
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.
There is no evidence in the available literature of virtual screening campaigns that have either used This compound as a starting fragment or have identified it as a potential hit for a specific biological target. Patent literature does describe the design of various pyrazolo[4,3-c]azepine-6-one compounds, but the methodologies and results of any precedent virtual screening are not detailed. ipd.gov.hkcipc.co.zapublications.gc.caipaustralia.gov.au
Data Tables
Due to the lack of specific computational studies for this compound, no data tables with research findings can be generated.
Patent Landscape and Intellectual Property Trends in Pyrazolo 4,3 C Azepine Chemistry
Analysis of Patented Synthetic Routes and Novel Structures
The patenting of synthetic routes for pyrazolo-fused heterocycles often focuses on novel, efficient, and scalable methods that allow for diverse substitution patterns. For the closely related pyrazolo[3,4-c]pyridine scaffolds, synthetic strategies that enable vectorial functionalization are of high interest. rsc.org These methods allow for the selective elaboration of the core structure at multiple positions (N-1, N-2, C-3, C-5, and C-7), which is crucial for generating libraries of compounds for drug discovery. rsc.org Patented methods often involve transition metal-catalyzed reactions, such as palladium-catalyzed Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, to introduce a variety of functional groups. rsc.org
For instance, the synthesis of pyrazolo[3,4-d]pyrimidines, which are isosteres of adenine (B156593), has been extensively patented, with routes focusing on building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) or vice versa. nih.gov These patented syntheses are key to developing novel compounds that can act as kinase inhibitors. nih.gov Similarly, the synthesis of pyrazolo[4,3-c] google.comgoogle.comresearchgate.netbenzothiadiazocine, a more complex fused system, involves a multi-step sequence starting from a substituted pyrazole carboxylic acid. researchgate.net Such multi-step syntheses, when novel and non-obvious, form a strong basis for patent claims.
Novel structures based on the pyrazolo-fused core are central to patent applications. For example, patents have been granted for indanyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines for use as medicaments. google.com The novelty in these patents often resides in the specific substitution patterns on the core scaffold, which lead to improved biological activity or pharmacokinetic properties. The broad claims in some patents cover a wide range of pyrazole derivatives, indicating a strategy to protect a large chemical space. google.comgoogle.com
Patented Synthetic Strategies for Related Pyrazolo-Fused Systems
| Scaffold | Key Synthetic Reactions | Reference |
|---|---|---|
| Pyrazolo[3,4-c]pyridines | Tandem borylation and Suzuki-Miyaura cross-coupling, Pd-catalysed Buchwald-Hartwig amination | rsc.org |
| Pyrazolo[3,4-d]pyrimidines | Construction of the pyrimidine ring onto a pyrazole core or vice versa | nih.gov |
| Pyrazolo[4,3-c] google.comgoogle.comresearchgate.netbenzothiadiazocine | Multi-step synthesis from pyrazole-5-carboxylic acid derivatives | researchgate.net |
| Pyrazolo[4,3-f] google.comgoogle.comnih.govtriazolo[5,1-c] rsc.orggoogle.comoxazepine | One-pot CuI-catalyzed cycloaddition followed by C-C bond coupling | researchgate.net |
Examination of Core Scaffold Protection and Derivatization Claims
Intellectual property protection in the pyrazoloazepine field heavily relies on securing the core scaffold and its key derivatives. Patent claims are often structured to cover a generic formula that encompasses a wide range of possible substitutions, thereby creating a broad protective umbrella. This is evident in patents for fused pyrazole compounds where the claims are not limited to specific exemplified compounds but extend to a general chemical structure. google.com
The strategy of "scaffold hopping," where researchers modify a known active scaffold to create a novel, patentable one, is prevalent. For pyrazolo-fused systems, this can involve altering the nature of the fused ring, as seen in the development of various pyrazolo[4,3-c]heterocyclic derivatives. eurekaselect.com Patent applications in this area typically include claims that cover the core heterocyclic system with various substituents at different positions. For example, a patent for pyrazolo-quinazoline derivatives claims the core structure with variations at the X and Y positions and different fusion patterns of the pyrazole ring. google.com
Derivatization claims are crucial for extending the patent life and commercial value of a lead compound. These claims often cover specific salts, polymorphs, isomers, and prodrugs of the active molecule. The ability to selectively functionalize the pyrazolo[3,4-c]pyridine scaffold at multiple vectors is a powerful tool for generating a diverse set of derivatives that can be included in patent claims. rsc.org This approach not only protects the lead compound but also creates a barrier to entry for competitors who might attempt to develop similar molecules with minor structural modifications.
Examples of Core Scaffold Protection in Related Pyrazolo-Fused Systems
| Patented Scaffold/Derivative | Nature of Claim | Reference |
|---|---|---|
| Fused pyrazole compounds | Broad genus claims covering a general formula | google.com |
| Pyrazolo-quinazoline derivatives | Claims on the core with variable heteroatoms and fusion patterns | google.com |
| Indanyl-substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines | Specific substituted derivatives of the core scaffold | google.com |
| Pyrazolo[3,4-d]pyrimidine derivatives | Scaffold as a key pharmacophore for kinase inhibitors | nih.gov |
Strategic Patenting in the Pyrazoloazepine Field
Strategic patenting in the pharmaceutical field, and by extension for pyrazoloazepines, aims to maximize the commercial lifespan of a drug and maintain a competitive advantage. This involves not only filing for patents on the active pharmaceutical ingredient (API) and its synthesis but also on formulations, methods of use, and second medical uses. The diverse pharmacological properties of pyrazine (B50134) derivatives, a class to which pyrazoloazepines belong, suggest that strategic patenting would cover a wide range of potential therapeutic applications. nih.gov
A key strategy is the creation of a dense "patent thicket" around a commercially valuable compound. This involves filing multiple patents on various aspects of the invention, such as different synthetic routes, intermediates, and a wide array of derivatives. rsc.org This makes it difficult for competitors to design around the original patent and enter the market with a similar product. The ability to perform vectorial functionalization on scaffolds like pyrazolo[3,4-c]pyridines directly supports this strategy by enabling the synthesis and patenting of a large number of related compounds. rsc.org
Furthermore, companies often file patents on new crystalline forms (polymorphs) or salts of a drug, which can offer advantages in terms of stability, solubility, or bioavailability, and importantly, can extend the period of market exclusivity. While no specific examples for 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine are publicly available, this is a common and expected strategy in the broader field of pyrazolo-fused compounds. The ultimate goal of these strategic patenting efforts is to build a robust intellectual property portfolio that protects the innovation and investment in the research and development of new medicines based on the pyrazoloazepine core.
Future Directions and Emerging Research Avenues for 2h,4h,5h,6h,7h,8h Pyrazolo 4,3 C Azepine
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of the pyrazolo[4,3-c]azepine core and its derivatives is paramount for exploring its therapeutic potential. While traditional methods exist, the future lies in developing more advanced, scalable, and modular synthetic strategies.
Recent breakthroughs include the development of a highly efficient one-pot, four-component protocol mediated by I2-DMSO to construct pyrazolo-azepino-centered polycyclic systems. rsc.org This method allows for temperature-controlled selective formation of both aromatic and non-aromatic architectures. rsc.org Another innovative approach involves the Rh(III)-catalyzed C–H activation and [5 + 2] cyclization of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides, enabling the one-step construction of the fused azepane polycycle. acs.org
Researchers are also focusing on scalable syntheses suitable for industrial application. One such route starts from the commercially available methyl pyrazole (B372694) 3,5-dicarboxylate, involving alkylation and subsequent cyclization to form the pyrazolo-diazepine skeleton. chemrxiv.orgchemrxiv.org Furthermore, methods like iodine-mediated electrophilic cyclization of intermediate azides are being employed to create substituted pyrazolo[4,3-c]pyridines, which are closely related scaffolds. nih.govnih.gov These advanced methodologies not only streamline the synthesis process but also provide access to a wider array of derivatives for biological screening. acs.org
Table 1: Advanced Synthetic Methodologies for Pyrazoloazepine and Related Scaffolds
| Methodology | Key Features | Starting Materials (Example) | Reference |
|---|---|---|---|
| I2-DMSO-Mediated One-Pot, Four-Component Reaction | Highly efficient; temperature-controlled selectivity for aromatic/non-aromatic products. | Not specified | rsc.org |
| Rh(III)-Catalyzed C–H Activation/[5 + 2] Cyclization | One-step construction of azepane-fused polycycles. | 5-amino-1-arylpyrazole and iodonium ylides | acs.org |
| Scalable Synthesis from Dicarboxylate | Short, scalable route using commercially available starting materials. | Methyl pyrazole 3,5-dicarboxylate and 3-bromo-N-Boc propyl amine | chemrxiv.orgchemrxiv.org |
| Iodine-Mediated Electrophilic Cyclization | Forms the core via cyclization of intermediate azides. | 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles | nih.govnih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of the pyrazolo-azepine and related fused pyrazole systems have demonstrated a broad spectrum of biological activities, suggesting a wealth of unexplored therapeutic applications. researchgate.net The core scaffold serves as a versatile template for designing inhibitors against various biological targets.
Current research has identified several promising areas:
Oncology: Numerous pyrazolo[4,3-c]pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines, including leukemia (K562, MV4-11) and breast cancer (MCF-7). nih.govnih.gov One potent compound, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, was found to induce apoptosis by activating caspase 9 and causing PARP-1 cleavage. nih.govnih.gov Related pyrazolotriazine derivatives also show broad cytotoxic activity. mdpi.com
Central Nervous System (CNS) Disorders: The scaffold is being investigated for its potential to modulate CNS targets. For instance, derivatives of the isomeric pyrazolo[3,4-d]azepine have been synthesized as potent 5-HT7 receptor antagonists, which are targets for treating depression and other neurological disorders. researchgate.net Additionally, pyrazoline derivatives, which share the core pyrazole ring, are known to be potent cannabinoid receptor type 1 (CB1) antagonists, with potential applications in treating obesity and schizophrenia. nih.gov
Infectious Diseases: The pyrazole nucleus is a key component in molecules with antimicrobial, antiviral, and antifungal properties. researchgate.netnih.gov Recent studies have explored pyranopyrazole derivatives as potential inhibitors of human coronavirus 229E (HCoV-229E), with some compounds showing significant inhibitory capacity. mdpi.com
Enzyme Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs), including human isoforms (hCA I, hCA II) and bacterial CAs. mdpi.com This opens avenues for developing novel diuretics, anti-glaucoma agents, or even new classes of antibacterial drugs. mdpi.com
Table 2: Investigated Biological Targets and Therapeutic Potential
| Therapeutic Area | Biological Target/Activity | Compound Class | Reference |
|---|---|---|---|
| Oncology | Antiproliferative, Apoptosis Induction (Caspase 9, PARP-1) | 2H-Pyrazolo[4,3-c]pyridines | nih.govnih.gov |
| CNS Disorders | 5-HT7 Receptor Antagonist | Pyrazolo[3,4-d]azepines | researchgate.net |
| Metabolic/CNS Disorders | Cannabinoid Receptor 1 (CB1) Antagonist | Pyrazolines | nih.gov |
| Infectious Diseases | Human Coronavirus (HCoV-229E) Inhibition | Pyranopyrazoles | mdpi.com |
| Various | Carbonic Anhydrase (CA) Inhibition | Pyrazolo[4,3-c]pyridine Sulfonamides | mdpi.com |
| Various | Antimicrobial, Anti-inflammatory, Antiviral | Pyrazolo[4,3-c]heterocycles | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Pyrazoloazepine Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and its application to the pyrazoloazepine scaffold holds immense promise. nih.gov AI/ML methods can dramatically accelerate the design-synthesis-testing cycle by predicting the properties of novel compounds before they are synthesized. nih.govnih.gov
Future research will likely leverage AI/ML in several key ways:
Predictive Modeling: ML models can be trained on existing data from pyrazoloazepine derivatives to predict biological activity, absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. This allows chemists to prioritize the synthesis of candidates with the highest probability of success. nih.gov
De Novo Design: Generative AI models can design entirely new pyrazoloazepine structures tailored to bind to a specific biological target with high affinity and selectivity. These models can explore a vast chemical space much more efficiently than human chemists.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise optimal synthetic routes to target molecules, overcoming complex synthetic challenges and improving efficiency. youtube.com Physics-informed neural networks and other advanced architectures can model the complex interactions governing molecular binding and reactivity. youtube.com
Interdisciplinary Research with Materials Science and Chemical Biology
The unique properties of the pyrazoloazepine scaffold extend beyond medicinal chemistry, opening doors for interdisciplinary research in materials science and chemical biology.
Materials Science: Certain 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have been found to possess interesting fluorescence properties. nih.govnih.gov Specifically, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was identified as a potent pH indicator capable of both fluorescence intensity-based and ratiometric pH sensing. nih.govnih.gov This discovery paves the way for the development of novel chemical sensors, imaging agents, and functional materials based on the pyrazoloazepine core. Future work could explore their integration into polymers or other materials to create smart devices. nih.gov
Chemical Biology: In chemical biology, the pyrazoloazepine scaffold is an ideal starting point for fragment-based drug discovery (FBDD). rsc.org Its rigid, three-dimensional structure can be used to design fragments that probe the binding pockets of proteins. The development of synthetic methods that allow for vectorial functionalization—the selective elaboration of the scaffold along multiple growth vectors—is crucial for transforming initial fragment hits into potent lead compounds. rsc.org These compounds can also serve as chemical probes to study complex biological pathways or validate new drug targets.
Unexplored Reactivity Patterns and Chemical Transformations of the Core Scaffold
A deep understanding of the chemical reactivity of the pyrazolo[4,3-c]azepine core is essential for diversifying the available chemical space. While significant progress has been made, many reactivity patterns remain unexplored.
Future synthetic research will likely focus on:
Selective Functionalization: Developing methods for the selective functionalization of each position on the pyrazole and azepine rings is a key goal. Research on the related pyrazolo[3,4-c]pyridine scaffold has demonstrated selective metalation and cross-coupling reactions at various carbon and nitrogen atoms, a strategy that could be adapted to the pyrazoloazepine system. rsc.org
Post-Synthesis Modification: Exploring reactions on the fully formed bicyclic system is a promising avenue. For instance, the free N-terminal of the diazepine (B8756704) ring has been shown to undergo smooth Buchwald and Chan-Lam arylations, allowing for the late-stage introduction of aryl groups. chemrxiv.orgresearchgate.netchemrxiv.org Investigating a broader range of cross-coupling and C-H activation reactions on the core will be critical.
Ring Transformations: Investigating ring-opening or ring-expansion reactions of the azepine moiety could lead to novel heterocyclic systems. Furthermore, exploring different cycloaddition pathways, beyond the aza-[4 + 3] cycloaddition already reported, could yield new structural isomers with unique properties. rsc.org The ability to interconvert between aromatic and non-aromatic forms of the scaffold, as demonstrated in some syntheses, also warrants further investigation as a tool for modulating physicochemical properties. rsc.org
By systematically exploring these new frontiers, the scientific community can continue to build upon the foundation of the 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine scaffold, paving the way for the next generation of innovative medicines and materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the pyrazolo[4,3-c]azepine core?
- Methodology : The Pd-catalyzed reduction of 4-nitropyrazole derivatives under hydrogen in MeOH (ambient temperature) is a robust method, achieving yields of 88–94% . Alternative approaches include Pictet–Spengler reactions using pyrazole-based arylamine substrates with ferrocenecarboxaldehyde in acidic media, forming iminium intermediates that cyclize into the azepine ring .
- Key Considerations : Optimize reaction time, catalyst loading, and solvent polarity to minimize byproducts.
Q. How can structural characterization of pyrazolo[4,3-c]azepine derivatives be performed to confirm regioselectivity?
- Methodology : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) to confirm regiochemistry. For fused systems like pyrazolo[4,3-c]isoquinolines, X-ray crystallography resolves ambiguities in ring fusion .
- Data Interpretation : Cross-validate NMR signals for substituents (e.g., methyl groups at C7) with computational modeling (DFT) to assign stereoelectronic effects .
Q. What biological activities are commonly associated with pyrazolo[4,3-c]azepine derivatives?
- Findings : Derivatives exhibit anti-inflammatory activity via inhibition of iNOS and COX-2 in RAW 264.7 macrophages , and anticancer properties through kinase inhibition (e.g., K562 and MCF-7 cell lines) .
- Experimental Design : Use LPS-induced inflammation models and MTT assays for cytotoxicity screening.
Advanced Research Questions
Q. How can contradictory data on synthetic yields of pyrazolo[4,3-c]azepines be resolved?
- Analysis : Discrepancies arise from competing side reactions (e.g., over-reduction in Pd-catalyzed pathways) vs. incomplete cyclization in Pictet–Spengler reactions .
- Resolution : Employ in situ monitoring (e.g., TLC or HPLC-MS) to track intermediate formation. Adjust hydrogen pressure in catalytic reductions to suppress over-reduction .
Q. What strategies optimize the fluorescent properties of pyrazolo[4,3-c]isoquinolines for bioimaging applications?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) to enhance fluorescence intensity. Solvent polarity and pH significantly affect emission; acidic solutions amplify fluorescence due to protonation of the isoquinoline nitrogen .
- Validation : Perform UV-Vis and fluorescence spectroscopy in varied solvents (chloroform, DMSO, acidic buffers) .
Q. How does the substitution pattern on the azepine ring influence kinase inhibition?
- SAR Insights :
| Substituent Position | Effect on Activity | Example Derivative |
|---|---|---|
| C7 (methyl) | Enhances metabolic stability | 7,7-Dimethyl-1-phenyl derivative |
| N1 (aryl groups) | Modulates selectivity for kinases | 1-(4-Fluorophenyl) derivatives |
- Experimental Validation : Use competitive ATP-binding assays and molecular docking to map interactions with kinase ATP pockets .
Q. What are the challenges in scaling up the synthesis of pyrazolo[4,3-c]azepines for preclinical studies?
- Critical Issues :
- Catalyst leaching in Pd-mediated reactions reduces reproducibility .
- Purification difficulties due to polar byproducts in cyclocondensation reactions .
Q. How can computational methods predict the bioavailability of pyrazolo[4,3-c]azepine derivatives?
- Approach : Calculate logP (cLogP) and polar surface area (PSA) using software like Schrödinger or MOE. Derivatives with cLogP <3 and PSA <90 Ų typically exhibit better membrane permeability .
- Validation : Compare in silico predictions with in vitro Caco-2 permeability assays .
Contradictions and Knowledge Gaps
- Fluorescence vs. Bioactivity : Highly fluorescent derivatives (e.g., pyrazolo[4,3-c]isoquinolines) may exhibit reduced cellular uptake due to hydrophilicity, conflicting with their therapeutic potential .
- Kinase Selectivity : While C7-methylation improves stability, it may sterically hinder binding to certain kinases, requiring structural diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
